stigmatellin
Description
Historical Context of Stigmatellin Discovery and Initial Characterization
This compound was first isolated from the myxobacterium Stigmatella aurantiaca Sg a15. nih.govnih.gov The discovery and characterization of this compound A and B were first reported in 1984. nih.gov Initial studies revealed that this antibiotic compound was effective against yeasts and filamentous fungi, but showed limited activity against most bacteria. jst.go.jpebi.ac.uk
The molecular formula for this compound was determined to be C₃₀H₄₂O₇. jst.go.jpebi.ac.uk Structurally, it features a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup with a hydrophobic alkenyl chain at the second position. nih.govwikipedia.org This unique structure is a product of an unusual polyketide synthase (PKS) assembly line. nih.govresearchgate.net The absolute stereochemistry of this compound A was later confirmed through total synthesis as (3S, 4S, 5S, 6S, 7E, 9E, 10E). nih.govmdpi.com
Further research into its mechanism of action demonstrated that this compound is a potent inhibitor of the electron transport chain. researchgate.netnih.gov Specifically, it targets the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex in thylakoid membranes. ebi.ac.ukwikipedia.org At higher concentrations, it can also inhibit Complex I of the respiratory chain. ebi.ac.ukwikipedia.org The binding of this compound to the cytochrome bc1 complex was found to be at a site distinct from that of another inhibitor, antimycin, but similar to that of myxothiazol. researchgate.net This binding induces a significant increase in the midpoint potential of the Rieske iron-sulfur protein, a key component of the complex. ebi.ac.ukwikipedia.org
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₂O₇ jst.go.jpebi.ac.uk |
| Molecular Weight | 514.6 g/mol nih.gov |
| Source Organism | Stigmatella aurantiaca nih.govjst.go.jp |
| Chemical Class | Chromone (B188151) nih.gov |
Significance of this compound in Natural Product Chemistry and Chemical Biology
This compound holds considerable importance in both natural product chemistry and chemical biology due to its unique chemical structure and potent biological activity. As a natural product, its biosynthesis via an unconventional modular type I polyketide synthase has been a subject of great interest, offering insights into the diverse enzymatic strategies employed by myxobacteria. nih.govresearchgate.net The elucidation of its complex stereochemistry and the subsequent total synthesis of this compound A have been significant achievements in the field of organic synthesis. nih.gov
In chemical biology, this compound serves as a powerful molecular probe for studying mitochondrial and photosynthetic electron transport chains. researchgate.netnih.gov Its specific inhibition of the cytochrome bc1 and b6f complexes has made it an invaluable tool for dissecting the mechanisms of these crucial energy-transducing enzyme complexes. ebi.ac.ukwikipedia.org The availability of crystal structures of the this compound-inhibited bc1 complex from various organisms, including bovine, avian, and yeast sources, has provided detailed molecular insights into its inhibitory action. wikipedia.org
This compound's ability to bind to the Qo site and interact with the Rieske iron-sulfur protein, thereby altering its electrochemical properties, has been instrumental in understanding the structure-function relationships within the cytochrome bc1 complex. ebi.ac.ukwikipedia.org This detailed knowledge is not only fundamental to understanding cellular respiration and photosynthesis but also has implications for the development of new therapeutic agents and fungicides that target these pathways. researchgate.net The structural similarities between this compound and the natural substrate, ubiquinol (B23937), highlight nature's ingenuity in designing potent enzyme inhibitors. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
2-(4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl)-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHDGDDPOPDJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91682-96-1 | |
| Record name | Stigmatellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91682-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 91682-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Bioproduction of Stigmatellin
Elucidation of the Stigmatellin Biosynthetic Pathway
Genetic Basis of this compound Biosynthesis: The Polyketide Synthase (PKS) Gene Cluster (e.g., stiA-J genes)
The genetic basis for this compound production lies within a significant biosynthetic gene cluster (BGC), approximately 65 kilobases in size, designated the sti gene cluster in S. aurantiaca researchgate.netnih.govacs.orgresearchgate.net. This cluster contains genes, typically denoted as stiA through stiJ, which encode the enzymatic machinery for this compound assembly researchgate.netnih.govsemanticscholar.orgacs.orgresearchgate.netmdpi.comgenome.jp. These genes collectively code for an unusual bacterial modular type I PKS, responsible for constructing the core polyketide scaffold researchgate.netnih.govsemanticscholar.orgacs.org. A notable characteristic of the sti gene cluster is that each PKS module is often encoded on a separate gene, a deviation from the more common organization where modules are found within larger, single genes researchgate.netnih.govsemanticscholar.orgacs.orgresearchgate.net.
Beyond the core PKS modules, the cluster also encodes additional tailoring enzymes. These include a "stand-alone" O-methyltransferase and two O-methyltransferase domains that are integrated within the PKS modules themselves researchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.net. Furthermore, genes encoding cytochrome P450 monooxygenases (CYPs) are present, indicating their crucial role in post-PKS modifications, particularly hydroxylation reactions on the aromatic ring and side chain researchgate.netnih.govresearchgate.netnbn-resolving.orgresearchgate.netnih.gov. The KEGG pathway classification identifies stiD as a this compound polyketide synthase, linking it to type I polyketide structures genome.jpkegg.jp.
Enzymology of Key Biosynthetic Steps: Role of Modular Type I PKSs and Post-PKS Modifications
The enzymatic machinery encoded by the sti gene cluster works in a coordinated manner to build the this compound molecule. This involves iterative chain elongation, stereochemical control, cyclization, aromatization, and specific modifications like O-methylation and hydroxylation.
Modular type I PKSs operate via an assembly-line mechanism, where each module is responsible for one round of chain extension, typically involving the condensation of malonyl-CoA or methylmalonyl-CoA units acs.orgmdpi.comresearchgate.netnih.govnih.gov. Each module generally contains a conserved set of catalytic domains: a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP), along with optional domains like Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) acs.orgmdpi.comresearchgate.netnih.govnih.gov.
Post-PKS modifications are crucial for generating the final this compound structure, particularly the methoxy (B1213986) groups and hydroxylations. O-methyltransferases (O-MTs) play a significant role in methylating β-hydroxyl groups researchgate.netnih.govosti.gov. Specifically, the StiD and StiE O-MTs encoded within the this compound BGC are responsible for methylating opposite β-hydroxyl stereocenters, with StiD exhibiting substrate stereospecificity researchgate.netnih.govosti.gov.
Precursor Incorporation and Feeding Studies
Feeding studies have been instrumental in validating the proposed biosynthetic pathway of this compound researchgate.netnih.govsemanticscholar.orgacs.orgresearchgate.net. These experiments have confirmed the incorporation of acetate (B1210297) and propionate (B1217596) as the primary building blocks for the polyketide chain researchgate.net. The results from these studies align well with the proposed scheme, supporting the roles of the identified PKS genes and tailoring enzymes in the assembly and modification of the this compound molecule researchgate.netnih.govsemanticscholar.orgacs.orgresearchgate.net.
Compound List
Acetate
Ajudazols
Aurafuron
Aureothin
Borrelidin
Candicidin
Chivosazoles
Curacin
Etnangien
Epothilone
Fatty acids
Gibberellic acid GA12
Imidacins
Iso-methoxy-stigmatellin A (2)
Irumamycin
Jomthonic acids (JA F, JA A, JA B, JA C)
Leupyrrins
Malonyl-CoA
Methylmalonyl-CoA
Mupirocin
Myxalamid
Myxovirescin
Neocarzilins (NCZ-A, NCZ-B)
Neocarzilin
NysL
PimD
PimS0
Pimaricinolide
Polyketide
Propionate
Pyrrolnitrin
Quinol oxidation site inhibitor
Rieske iron-sulfur protein
Spirangienes
Stigmatella aurantiaca
this compound
this compound A (4)
this compound B
this compound C (3)
this compound PKS
this compound Y
this compound X
Stigmatellic acid (1)
Streptomyces carzinostaticus
Thaxtomin A
Thaxtomin D
Urocanate
Vitiosangium cumulatum
Wogonin
Xiamycin
Microbial Production Strategies and Optimization
Microbial production of this compound relies on the natural capabilities of producing organisms, primarily myxobacteria, and the application of advanced biotechnological strategies to enhance yields and explore structural diversity.
Optimizing fermentation conditions is paramount for maximizing this compound yields from microbial cultures. This involves fine-tuning various parameters that influence microbial growth and secondary metabolite production. While specific optimization studies for this compound itself are not extensively detailed in the provided search results, general principles of fermentation optimization for natural product biosynthesis are applicable.
Key fermentation parameters that are typically optimized include:
Medium Composition: The selection of carbon and nitrogen sources, vitamins, minerals, and other essential nutrients in the fermentation medium is critical. Studies on other microbial products, like this compound Y, have shown that specific combinations of glycerol (B35011) and casamino acids can significantly increase production researchgate.netnih.gov. For general enzyme production, statistical methods like Response Surface Methodology (RSM) are employed to determine optimal concentrations of media components alliedacademies.orgplos.org.
Physical Parameters: Temperature, pH, aeration, and agitation rates are crucial for microbial metabolism and product formation alliedacademies.orgnih.gov. For instance, maintaining optimal pH ranges and controlled aeration are vital for aerobic bacteria like Stigmatella aurantiaca alliedacademies.orgmdpi.com. Studies on other metabolites have identified specific optimal ranges; for example, optimal fermentation temperatures for certain microbial products can range from 20°C to 37°C, and pH values often fall between 7.0 and 7.5 biotechnologynotes.comfrontiersin.org.
Fermentation Time: The duration of fermentation directly impacts the accumulation of secondary metabolites. Prolonged fermentation periods can lead to product degradation or the accumulation of inhibitory byproducts alliedacademies.orgbiotechnologynotes.com.
While direct data on this compound fermentation optimization is limited, research on related compounds like this compound Y suggests that optimization of media components (e.g., glycerol, casamino acids) can lead to substantial increases in production researchgate.netnih.gov.
Strain engineering and heterologous expression offer powerful avenues for increasing this compound production and generating novel analogs. This involves manipulating the genetic machinery of the producing organism or transferring the biosynthetic pathway into a more amenable host.
Genetic Manipulation of Producing Strains: The sti gene cluster, responsible for this compound biosynthesis, has been identified and characterized in Stigmatella aurantiaca nih.govsemanticscholar.orgresearchgate.net. Targeted gene inactivation within this cluster has been used to confirm its involvement in this compound production and to study the roles of specific genes, such as those encoding O-methyltransferases nih.govsemanticscholar.orgresearchgate.netnih.govmdpi.com. Site-directed mutagenesis and gene deletions are key techniques in this approach nih.govsemanticscholar.orgresearchgate.netnih.gov. For example, inactivating a cytochrome P450 monooxygenase-encoding gene involved in post-PKS hydroxylation has led to the formation of novel this compound derivatives nih.govresearchgate.net.
Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster (sti genes) into a heterologous host, such as Streptomyces coelicolor or Escherichia coli, is a strategy to overcome limitations of the native producer or to facilitate easier manipulation and scale-up mdpi.comoup.comuni-saarland.de. The sti gene cluster, a large ~65-kb entity, has been a target for such efforts nih.govresearchgate.netoup.com. Successful heterologous expression of similar large gene clusters, like those for myxochromide S and myxothiazol, has been achieved using techniques like recombineering for transpositional delivery oup.com. Studies have shown that heterologous expression of related polyketide biosynthetic gene clusters can lead to the production of the target compounds, and sometimes novel analogs, in the new host mdpi.com. For instance, the jomthonic acid (JA) biosynthetic gene cluster, which shows similarities to the this compound cluster, was successfully expressed heterologously in Streptomyces coelicolor and S. albus, leading to the production of JA compounds mdpi.com.
Biosynthetic Diversification: Engineering specific enzymes within the pathway, such as the O-methyltransferases (StiD and StiE), can lead to the production of this compound derivatives with altered side chains or decorations nih.govmdpi.com. Understanding the substrate specificity and catalytic activity of these enzymes is crucial for designing such modifications nih.gov.
The identification of the this compound biosynthetic gene cluster and the enzymes involved provides a foundation for genetic engineering efforts aimed at enhancing production or creating structurally diverse analogs through synthetic biology approaches nih.govsemanticscholar.orgresearchgate.netmdpi.com.
Molecular Mechanisms and Biological Targets of Stigmatellin
Primary Molecular Targets and Binding Interactions
Stigmatellin's inhibitory effects are primarily directed at the cytochrome bc1 complex (also known as complex III) in mitochondria and the analogous cytochrome b6f complex in photosynthetic organisms. wikipedia.orgpatsnap.com It functions by obstructing the flow of electrons, which in turn disrupts the generation of the proton motive force essential for ATP synthesis. nih.gov
Inhibition of Cytochrome bc1 Complex (Complex III): Detailed Molecular Analysis
The cytochrome bc1 complex is a crucial component of the electron transport chain, catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. nih.govnih.gov this compound potently inhibits this process, and its binding has been extensively studied to understand the intricacies of the complex's function. patsnap.com
This compound acts as a specific inhibitor of the quinol oxidation (Qo) site within the cytochrome bc1 complex. wikipedia.orgpatsnap.comnih.gov The Qo site is one of two distinct quinone-binding sites in the complex, the other being the quinone reduction (Qi) site. biorxiv.org By binding to the Qo site, this compound prevents the oxidation of ubiquinol, thereby blocking the initial step of the Q-cycle and halting electron transfer to the Rieske iron-sulfur protein and subsequently to cytochrome c1. patsnap.comnih.gov This inhibition ultimately disrupts the entire electron transport chain. patsnap.com Some studies classify this compound as a Pf-type inhibitor, indicating that its binding leads to the fixation or immobilization of the extrinsic domain of the iron-sulfur protein (ISP-ED). mdpi.commalariaworld.org
The precise binding mode of this compound to the Qo site has been elucidated through high-resolution structural studies, primarily X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). wikipedia.orgcore.ac.ukpnas.orgportlandpress.com These studies have provided detailed atomic-level views of the this compound-cytochrome bc1 complex from various organisms, including bovine, avian, yeast (Saccharomyces cerevisiae), and bacteria (Rhodobacter capsulatus and Cereibacter sphaeroides). wikipedia.orgrcsb.org
Crystal structures reveal that this compound binds within a pocket on the cytochrome b subunit, in a position distal to the heme bL. wikipedia.orgnih.gov The chromone (B188151) head group of this compound is a key feature for its interaction within this pocket. wikipedia.org The binding of this compound induces a conformational change, locking the mobile head domain of the Rieske iron-sulfur protein in a position close to cytochrome b, referred to as the "b-position". biorxiv.orgpnas.orgplos.org This fixation of the Rieske protein is a critical aspect of the inhibitory mechanism.
Table 1: Crystallographic Data of this compound-Bound Cytochrome bc1 Complexes
| Organism | PDB ID | Resolution (Å) | Method |
|---|---|---|---|
| Bos taurus (Bovine) | 1PP9 | 2.10 | X-ray Diffraction |
| Bos taurus (Bovine) | 1PPJ | - | X-ray Diffraction |
| Rhodobacter capsulatus | 1ZRT | 3.51 | X-ray Diffraction |
| Saccharomyces cerevisiae (Yeast) | - | 2.3 | X-ray Diffraction |
Data sourced from multiple crystallographic studies. core.ac.ukrcsb.orgrcsb.orgrcsb.org
The high-affinity binding of this compound to the Qo site is stabilized by a network of specific hydrogen bonds and other non-covalent interactions. core.ac.ukportlandpress.com A crucial interaction is the hydrogen bond formed between the carbonyl oxygen of this compound's chromone ring and the Nδ1 atom of a histidine residue on the Rieske iron-sulfur protein (His-181 in bovine, His-161 in Rhodobacter sphaeroides). wikipedia.orgnih.govnih.govresearchgate.net This interaction is fundamental to the inhibitory mechanism.
Table 2: Key Residue Interactions with this compound in the Qo Site
| This compound Moiety | Interacting Residue (Example Organism) | Type of Interaction |
|---|---|---|
| Carbonyl oxygen (O4) | His-181 (Bovine Rieske ISP) | Hydrogen Bond |
| Hydroxyl group (O8) | Glu-272 (Yeast Cytochrome b) | Hydrogen Bond |
Based on data from crystallographic and spectroscopic studies. nih.govnih.govcore.ac.uk
Modulation of the Rieske Iron-Sulfur Protein (ISP) and Electron Transfer Dynamics
The binding of this compound to the Qo site has a profound effect on the Rieske iron-sulfur protein (ISP), a key mobile component of the cytochrome bc1 complex. nih.gov The ISP contains a high-potential [2Fe-2S] cluster that accepts an electron from ubiquinol and transfers it to cytochrome c1. nih.gov
This compound's interaction significantly alters the properties of the ISP. nih.gov One of the most notable effects is a dramatic increase in the midpoint redox potential of the [2Fe-2S] cluster. nih.gov For instance, in the Rhodobacter sphaeroides bc1 complex, the midpoint potential of the ISP is raised from approximately 290 mV to 540 mV upon this compound binding. nih.gov This makes the ISP a much stronger oxidant. nih.gov
Furthermore, the binding of this compound locks the mobile extrinsic head domain of the ISP in a fixed position, proximal to cytochrome b. nih.govpnas.org This conformational arrest prevents the ISP from moving to its other position near cytochrome c1, which is necessary for electron transfer to proceed. mdpi.comresearchgate.net The binding rate of this compound has been shown to be higher when the Rieske protein is in its reduced state. researchgate.net
Inhibition of Photosynthetic Electron Transport
In addition to its effects on mitochondrial respiration, this compound is also a potent inhibitor of photosynthetic electron transport. wikipedia.orgnih.gov It targets the cytochrome b6f complex, which is functionally and structurally analogous to the mitochondrial cytochrome bc1 complex. nih.govfrontiersin.org The cytochrome b6f complex plays a central role in photosynthesis, transferring electrons from plastoquinol to plastocyanin. nih.gov
This compound inhibits the cytochrome b6f complex by binding to its Qo site, thereby blocking the oxidation of plastoquinol. nih.govfrontiersin.org This inhibition disrupts the linear electron flow from Photosystem II to Photosystem I, which is essential for the production of ATP and NADPH required for carbon fixation. researchgate.net this compound has also been shown to bind to the QB site of the photosynthetic reaction center in some bacteria, further inhibiting electron transfer. nih.govnih.govresearchgate.net
Other Identified Molecular Targets (e.g., Quorum Sensing Systems for this compound Y)
Beyond its well-established role as a potent inhibitor of the cytochrome bc1 complex, a derivative of this compound, this compound Y, has been identified as an antagonist of the Pseudomonas Quinolone Signal (PQS) quorum sensing (QS) system in Pseudomonas aeruginosa. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, an opportunistic human pathogen, the PQS system regulates the production of numerous virulence factors and is crucial for biofilm formation. researchgate.netnih.gov
This compound Y, produced by Bacillus subtilis BR4, interferes with the PQS system by targeting the transcriptional regulator PqsR. mdpi.comnih.govresearchgate.net Molecular docking studies have revealed that this compound Y binds to the ligand-binding domain of PqsR, in a similar manner to the native PQS signal and other synthetic inhibitors. nih.govtandfonline.com This competitive binding is thought to distract the PQS-PqsR mediated communication, thereby inhibiting the QS cascade. mdpi.comresearchgate.netnih.gov The interaction of this compound Y with PqsR is stabilized by interactions with several amino acid residues, leading to a strong affinity for the receptor. nih.gov By disrupting the PQS signaling pathway, this compound Y effectively reduces the production of PQS precursor molecules and subsequently inhibits the expression of QS-controlled virulence factors and biofilm formation. nih.govtandfonline.com
Downstream Cellular and Biochemical Effects (Non-Clinical)
Impact on Mitochondrial Respiration and ATP Synthesis
This compound is a powerful inhibitor of mitochondrial respiration, primarily through its interaction with Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase) of the electron transport chain (ETC). nih.govnih.gov This enzyme complex plays a central role in generating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. nih.gov
This compound specifically targets the Qo (quinone oxidation) site of Complex III. spandidos-publications.comportlandpress.comresearchgate.net By binding to this site, it blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1. nih.govportlandpress.com This inhibition effectively halts the electron flow through Complex III, leading to a decrease in the proton gradient and a subsequent reduction in ATP synthesis. nih.gov The binding of this compound to the Qo site is distinct from inhibitors like antimycin A, which binds to the Qi (quinone reduction) site. spandidos-publications.comportlandpress.com
The inhibitory effect of this compound on mitochondrial respiration has been demonstrated in various experimental models. Its ability to disrupt the electron transport chain makes it a valuable tool in studying mitochondrial function and bioenergetics.
Modulation of Cellular Redox State and Reactive Oxygen Species (ROS) Production
The electron transport chain is a major site of reactive oxygen species (ROS) production within the cell. The impact of this compound on ROS generation is complex and depends on the specific conditions.
As an inhibitor of the Qo site of Complex III, this compound can prevent the production of ROS at this site by blocking the binding of ubiquinol and the formation of the ubisemiquinone (B1233062) intermediate, which is a key source of superoxide (B77818) radicals. spandidos-publications.comnih.gov In this context, this compound can act to decrease ROS generation that originates from the Qo site. This is in contrast to Qi site inhibitors like antimycin A, which block electron flow at a later step in the Q-cycle, leading to an accumulation of ubisemiquinone at the Qo site and a subsequent increase in ROS production. spandidos-publications.comnih.gov In fact, this compound can inhibit the ROS production induced by antimycin A. researchgate.netnih.gov
Influence on Specific Metabolic Pathways (e.g., Pyrimidine (B1678525) Biosynthesis link)
The inhibition of mitochondrial Complex III by this compound has significant downstream consequences for cellular metabolism, including a direct impact on the de novo biosynthesis of pyrimidines. nih.govpnas.org This link is established through the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway that is functionally coupled to the mitochondrial electron transport chain.
DHODH catalyzes the oxidation of dihydroorotate to orotate (B1227488), a critical step in the synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. This reaction uses ubiquinone from the mitochondrial inner membrane as an electron acceptor, which is then reoxidized by Complex III. By inhibiting Complex III, this compound prevents the reoxidation of ubiquinone, thereby inhibiting the activity of DHODH. nih.gov
This inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, without affecting purine (B94841) levels. nih.gov The resulting pyrimidine deficiency can trigger a variety of cellular responses, including the activation of the tumor suppressor protein p53. nih.govpnas.orgresearchgate.net Supplementation with uridine or orotate can rescue the effects of Complex III inhibition on p53 activation, confirming the causal link between mitochondrial respiration, pyrimidine biosynthesis, and this signaling pathway. nih.gov
Chemical Synthesis and Structural Analogue Development
Total Synthesis Strategies for Stigmatellin and its Analogues
The total synthesis of this compound is a complex undertaking that requires precise control over stereochemistry and the strategic assembly of its distinct structural motifs: the chromone (B188151) core and the functionalized alkenyl side chain.
A common retrosynthetic approach to this compound involves the disconnection of the molecule into two primary fragments: the chromone core and the polyketide-derived side chain. researchgate.net This strategy simplifies the complex target into more manageable synthetic intermediates.
One logical disconnection is at the C2-C1' bond, separating the chromone heterocycle from the aliphatic side chain. This approach allows for the independent synthesis of the two components, which are then coupled in a later step. Further disconnection of the side chain often involves breaking it down into smaller, stereochemically defined units that can be assembled sequentially.
A key retrosynthetic analysis, for instance, divides this compound into key intermediates, a chromone-containing fragment and a side-chain fragment, which can be constructed from simpler, commercially available starting materials. researchgate.net This strategic breakdown provides a clear roadmap for the forward synthesis, guiding the choice of reactions and protecting group strategies.
Retrosynthetic Disconnection of this compound
A simplified diagram illustrating a key retrosynthetic disconnection strategy for this compound.
An alternative, though ultimately reported as unproductive, disconnection strategy explored the C1'-C2' bond. researchgate.net This highlights that the exploration of various retrosynthetic pathways is a critical aspect of designing a successful total synthesis.
The synthesis of this compound has served as a platform for the development and application of novel synthetic methods, particularly those that offer high stereoselectivity. The four contiguous stereocenters in the side chain present a significant challenge, demanding precise control over their relative and absolute configurations.
A landmark in the synthesis of this compound A was the application of the Evans aldol (B89426) reaction. This powerful method allows for the stereocontrolled formation of carbon-carbon bonds and was instrumental in establishing the correct stereochemistry of the α-alkyl-β-hydroxy carbonyl unit within the side chain. researchgate.nettcichemicals.comalfa-chemistry.com The predictability and high diastereoselectivity of the Evans aldol reaction, which proceeds through a Zimmerman-Traxler transition state, make it a reliable tool for constructing such complex chiral architectures. alfa-chemistry.com
Other key stereoselective reactions employed in various total syntheses of this compound and its fragments include:
SAMP/RAMP hydrazone methodology: Used for the asymmetric synthesis of chiral aldehydes, which are crucial building blocks for the side chain. researchgate.net
Desymmetrization of bicyclic olefins: This strategy has been used to introduce multiple chiral centers in a controlled manner. researchgate.net
Horner-Wadsworth-Emmons reaction: Employed for the stereoselective formation of the (E)-alkenes in the side chain. synarchive.com
The assembly of the chromone ring itself often relies on classic reactions such as the Baker-Venkataraman rearrangement or Friedel-Crafts acylation. researchgate.net
Chemoenzymatic synthesis, which integrates the selectivity of enzymes with the versatility of chemical reactions, offers a powerful and sustainable approach to complex molecule synthesis. monash.edu While specific chemoenzymatic total syntheses of this compound are not extensively documented, the principles of this strategy are highly applicable to its structure.
For instance, the synthesis of the chromone core could potentially benefit from enzymatic reactions. Vanadium-dependent haloperoxidases have been used for the oxidative α-halogenation of enaminones to produce 3-halochromones, which are versatile synthetic intermediates. researchgate.netnih.gov Such biocatalytic steps can offer mild reaction conditions and high selectivity, reducing the need for protecting groups and minimizing waste. monash.edu
Furthermore, the biosynthesis of this compound involves a modular polyketide synthase (PKS) that utilizes O-methyltransferases (O-MTs) to selectively methylate hydroxyl groups. researchgate.net The characterization of these enzymes opens the door for their use in chemoenzymatic approaches to install the methoxy (B1213986) groups on the chromone ring with high regioselectivity.
Semi-Synthesis and Derivatization Approaches
Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a valuable tool for producing derivatives of this compound. nih.gov Starting from this compound A isolated from fermentation, various modifications can be introduced to probe biological activity and generate novel analogues.
For example, a derivative of this compound A, iso-methoxy-stigmatellin A, has been prepared semi-synthetically. mdpi.com This process allows for targeted alterations of the this compound scaffold that might be difficult to achieve through total synthesis. Derivatization strategies often focus on the functional groups of the side chain and the chromone ring, such as the hydroxyl and methoxy groups. These modifications can include esterification, etherification, or oxidation to explore their impact on the molecule's properties. mdpi.com
Structure-Activity Relationship (SAR) Studies for Molecular Probing
Structure-activity relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are essential for its biological activity. By synthesizing and evaluating a range of analogues, researchers can identify the key pharmacophoric features.
Experiments with synthesized derivatives of this compound have revealed several important SAR insights:
The chromone system , particularly the keto and hydroxyl groups, is critical for inhibitory activity. Modifications to this part of the molecule generally lead to a significant loss of potency. researchgate.net
The lipophilicity of the side chain is also important for activity. Alterations that significantly change the hydrophobic character of the side chain can diminish its binding affinity to its target. researchgate.netsioc-journal.cn
Saturation of the C=C double bonds in the side chain or shifting the position of the methoxy group can negatively affect the binding characteristics. sioc-journal.cn
The design and synthesis of modified this compound analogues are driven by the desire to understand its mode of action and to potentially develop new therapeutic agents. These analogues often feature systematic variations in the structure of the side chain or the chromone ring.
The isolation of new natural this compound derivatives, such as stigmatellic acid and this compound C, which have modifications on the alkenyl side chain, provides valuable insights for the design of new analogues. mdpi.com These natural variations, including the presence of a terminal carboxylic acid or a vicinal diol, highlight regions of the molecule that can be modified. mdpi.com
The synthesis of these modified analogues often employs similar strategies to the total synthesis of the parent compound, but with the incorporation of different building blocks to introduce the desired structural changes. For example, analogues with altered side chains can be synthesized by using different chiral aldehydes or ketones in the key coupling and chain elongation steps.
The biological evaluation of these synthesized analogues provides crucial data for refining SAR models. For instance, the cytotoxic activity of newly isolated and semi-synthesized this compound derivatives has been evaluated, revealing that modifications to the side chain can lead to a decrease in activity. mdpi.com
Table of Cytotoxic Activity (IC50) of this compound Analogues
| Compound | HCT-116 (µg/mL) | KB-3-1 (µg/mL) | U2OS (µg/mL) |
|---|---|---|---|
| Stigmatellic acid (1) | >10 | >10 | >10 |
| iso-Methoxy-stigmatellin (2) | >10 | >10 | >10 |
| This compound C (3) | >10 | >10 | >10 |
| This compound A (4) | 4.3 | 4.9 | 3.8 |
| Doxorubicin (Control) | 0.02 | 0.01 | 0.09 |
Data sourced from a study on new this compound derivatives. mdpi.com
This data clearly indicates that the modifications present in stigmatellic acid, iso-methoxy-stigmatellin, and this compound C result in a significant reduction in cytotoxicity compared to this compound A. mdpi.com
Correlation of Structural Modifications with Molecular Target Interaction and Biochemical Activity
The biological potency of this compound is intrinsically linked to its specific chemical structure. Alterations to its molecular framework, particularly the chromone core and the aliphatic side chain, have profound effects on its interaction with molecular targets and its consequent biochemical activity.
Research into synthetic derivatives of this compound has established stringent structural requirements for maintaining its inhibitory prowess. A critical finding is that the inhibitory activity is largely preserved only when the lipophilicity of the side chain is maintained and the keto and hydroxy moieties of the chromone system remain unmodified. researchgate.net This underscores the importance of the chromone head group in binding to the target, likely through hydrogen bonding and other polar interactions, while the lipophilic tail anchors the molecule within the hydrophobic regions of the target protein or membrane.
Studies on newly isolated natural derivatives from Vitiosangium cumulatum—stigmatellic acid, iso-methoxy-stigmatellin A, and this compound C—further illuminate these structure-activity relationships. mdpi.comnih.gov These compounds feature modifications on the alkenyl side chain, such as a terminal carboxylic acid, a methoxy group at a different position (C-12'), or a vicinal diol. mdpi.comnih.gov These modifications, which increase the polarity of the side chain, were found to reduce the biological activity of the stigmatellins. mdpi.com For instance, the saturation of the C-11'–C-12' double bond, the altered positioning of the methoxy group, or the oxidation of C-13' all led to a decrease in antimicrobial and cytotoxic effects. mdpi.com Conversely, a synthetic tridecyl analog of this compound was reported to be a more potent inhibitor of Complex I than its parent compound, indicating that modifying the length and properties of the side chain can, in some cases, enhance activity. univr.it
The interaction of this compound with its primary target, the cytochrome bc1 complex, provides a clear example of structure-dependent biochemical activity. This compound binds to the Qo site of the complex, inducing a significant increase in the midpoint potential of the Rieske iron-sulfur protein (ISP) center (from 320 mV to approximately 460 mV) and altering its electron paramagnetic resonance (EPR) spectrum. researchgate.net This effect is a hallmark of its inhibitory mechanism. The structural integrity of the chromone ring and the specific conformation of the side chain are essential for inducing this conformational change in the ISP, which is crucial for blocking electron transfer. mdpi.com
The following table summarizes the observed bioactivity of this compound A and its recently discovered derivatives, highlighting the impact of side-chain modifications.
| Compound | Modification vs. This compound A | Bioactivity Summary | Source |
|---|---|---|---|
| This compound A | Reference compound | Moderately active against yeasts (Pichia anomala, Candida albicans) and fungi (Mucor hiemalis). Potent inhibitor of the cytochrome bc1 complex. | mdpi.com |
| Stigmatellic acid | Terminal carboxylic acid on side chain | No significant inhibitory activity against tested Gram-negative or Gram-positive bacteria, yeasts, or fungi. | mdpi.com |
| iso-Methoxy-stigmatellin A | Methoxy group at C-12' of side chain | No significant inhibitory activity against tested Gram-negative or Gram-positive bacteria, yeasts, or fungi. | mdpi.com |
| This compound C | Vicinal diol on side chain | No significant inhibitory activity against tested Gram-negative or Gram-positive bacteria, yeasts, or fungi. | mdpi.com |
Rational Design of this compound-Inspired Inhibitors
The potent and specific inhibitory activity of this compound, coupled with detailed structural knowledge of its binding to targets like the cytochrome bc1 complex, makes it an exemplary lead compound for the rational design of novel inhibitors. researchgate.netmdpi.com Its molecular architecture, which mimics the natural ubiquinol (B23937) substrate, provides a validated scaffold for developing new therapeutic agents and agricultural fungicides. mdpi.commdpi.com
One of the primary applications of this compound-based design is the development of new inhibitors for the cytochrome bc1 complex. mdpi.com The binding mode of this compound at the Qo site, characterized by specific hydrogen bonds and hydrophobic interactions, serves as a blueprint for creating synthetic analogs with improved properties, such as enhanced potency, selectivity, or metabolic stability. mdpi.comucl.ac.uk For example, the design of analogs of the antifungal compound crogacin was guided by combining the binding features of this compound with those of strobilurins, another class of Qo inhibitors. mdpi.com This chimeric approach aimed to create compounds that could overcome strobilurin resistance. mdpi.com
The utility of this compound as a design template extends beyond the cytochrome bc1 complex. It has been identified as the first competitive inhibitor of the alternative NADH dehydrogenase (NDH-2), a key respiratory enzyme in many pathogens that is absent in mammals, making it a promising antibiotic target. researchgate.netacs.org The discovery of two distinct this compound binding sites in the Ndi1 enzyme from M. smegmatis provides a structural basis for the rational design of new, specific NDH-2 inhibitors. researchgate.netacs.org
Furthermore, a structural analogue, this compound Y, has been shown to interfere with the Pqs-PqsR quorum sensing system in the bacterium Pseudomonas aeruginosa. researchgate.netnih.gov this compound Y acts as a competitive inhibitor, likely binding to the PqsR receptor and disrupting the signaling pathway that controls biofilm formation and virulence factor production. researchgate.netnih.gov This finding opens avenues for developing this compound-inspired anti-virulence therapies that could combat bacterial infections without promoting resistance to the same extent as traditional antibiotics. researchgate.net
The process of rational design leverages the detailed understanding of how this compound and its analogs interact with their protein targets at a molecular level. By identifying the key pharmacophoric elements—the chromone head, the methoxy groups, and the lipophilic side chain—and understanding their roles in binding affinity and biological function, researchers can computationally model and synthesize new molecules with tailored activities against a range of biological targets. mdpi.comnih.gov
Ecological and Environmental Role of Stigmatellin
Natural Occurrence and Producer Organisms
Stigmatellin and its related compounds are natural products synthesized by several bacterial genera. The myxobacterium Stigmatella aurantiaca is a well-documented producer of this compound, with its biosynthetic gene cluster (stiA-J) identified and characterized, revealing an unusual type of modular polyketide synthase involved in its formation nih.govresearchgate.netmdpi.comacs.org. Another myxobacterium, Vitiosangium cumulatum, has also been identified as a source of novel this compound derivatives, including stigmatellic acid, iso-methoxy-stigmatellin A, and this compound C, which exhibit distinct side-chain decorations nih.govnih.govresearchgate.netresearchgate.net.
Furthermore, this compound Y, a specific congener, has been isolated from strains of Bacillus subtilis, notably Bacillus subtilis BR4 researchgate.netresearchgate.netmdpi.comscispace.comnih.govdntb.gov.ua. The production of this compound by Bacillus species highlights its presence in diverse bacterial ecological niches, extending beyond myxobacteria.
Role in Microbial Interactions and Chemical Ecology
This compound's involvement in microbial interactions is primarily observed through its ability to modulate bacterial communication systems and its general antimicrobial properties.
Stigmatellins are recognized for their potent biological activities, including antimicrobial and antifungal properties mdpi.comnih.govontosight.ai. By inhibiting key cellular processes such as mitochondrial and photosynthetic electron transport, stigmatellins can disrupt the metabolic functions of competing organisms nih.govresearchgate.netmdpi.comacs.orgnih.govcapes.gov.brresearchgate.net. This suggests a role for this compound in interspecies competition, where its production may provide a selective advantage to the producing organism by inhibiting the growth or activity of other microbes in the shared environment. The anti-biofilm activity of this compound Y, produced by Bacillus subtilis, further indicates its potential role in ecological strategies, such as preventing the colonization of surfaces by other microorganisms researchgate.netmdpi.com.
A significant ecological role of this compound, particularly this compound Y, is its interference with quorum sensing (QS) systems in other bacteria. Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors, such as virulence factor production and biofilm formation, in response to population density mdpi.com.
This compound Y, produced by Bacillus subtilis BR4, acts as a potent quorum sensing inhibitor (QSI) against Pseudomonas aeruginosa researchgate.netresearchgate.netmdpi.comscispace.comnih.govdntb.gov.uamdpi.com. It functions as a structural analogue of the Pseudomonas aeruginosa signal molecule, the Pseudomonas quinolone signal (PQS) researchgate.netnih.govdntb.gov.uamdpi.com. Research indicates that this compound Y competitively binds to the PqsR receptor, a key component of the PQS QS system researchgate.netresearchgate.netmdpi.comscispace.comnih.govdntb.gov.uamdpi.com. By acting as an antagonist, this compound Y disrupts the PQS-PqsR mediated communication pathway, thereby inhibiting the production of virulence factors and the formation of biofilms in P. aeruginosa researchgate.netresearchgate.netnih.gov. This action positions this compound Y as a crucial player in the chemical ecology between Bacillus and Pseudomonas species, influencing the competitive landscape and pathogenic potential of P. aeruginosa.
Stigmatellin As a Research Tool in Chemical Biology and Biochemistry
Applications in Mitochondrial Research and Bioenergetics
Mitochondria are central to cellular energy production and are implicated in a wide range of physiological and pathological processes. frontiersin.orgfrontiersin.org Stigmatellin's precise mechanism of action has rendered it an essential tool for investigating mitochondrial function and bioenergetics. patsnap.comscispace.com
Probing Electron Transport Chain Function and Oxidative Phosphorylation
The mitochondrial electron transport chain (ETC) is a series of protein complexes that transfer electrons from donor molecules to oxygen, a process coupled with the generation of a proton gradient that drives ATP synthesis through oxidative phosphorylation. nih.govnih.gov this compound specifically inhibits Complex III by binding to the quinol oxidation (Qo) site. patsnap.comwikipedia.orgontosight.ai This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, effectively halting the electron flow through the latter part of the chain. patsnap.comnih.gov
This inhibitory action makes this compound a crucial tool for studying the kinetics and mechanism of the Q-cycle, a key process in Complex III that facilitates proton translocation across the inner mitochondrial membrane. mdpi.comgwdg.de By arresting the cycle at a specific point, researchers can investigate the roles of individual components and the sequence of electron transfer events. For instance, the binding of this compound has been shown to significantly raise the midpoint potential of the Rieske iron-sulfur protein, a critical component of Complex III, providing insights into the protein's conformational changes during catalysis. wikipedia.orgnih.gov
The table below summarizes the key characteristics of this compound as a Complex III inhibitor:
| Feature | Description | Reference |
| Target | Cytochrome bc1 complex (Complex III) | researchgate.netpatsnap.com |
| Binding Site | Quinol oxidation (Qo) site | patsnap.comwikipedia.orgontosight.ai |
| Mechanism | Blocks electron transfer from ubiquinol to cytochrome c | patsnap.comnih.gov |
| Effect on Rieske Protein | Raises midpoint potential and restricts domain movement | wikipedia.orgnih.gov |
Dissecting Mechanisms of ROS Production at Complex III
Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of oxidative phosphorylation. nih.govnih.gov Complex III is a major site of ROS generation, particularly at the Qo site. nih.govspandidos-publications.com this compound has been instrumental in elucidating the mechanisms of ROS production at this site.
Characterization of Respiratory Chain Disorders (mechanistic studies, non-clinical)
Mitochondrial dysfunction is at the core of numerous human diseases. frontiersin.orgfrontiersin.org While this article does not cover clinical applications, this compound is a valuable tool in preclinical, mechanistic studies of respiratory chain disorders. By inducing a specific and well-characterized inhibition of Complex III, researchers can model the biochemical consequences of Complex III deficiencies found in some mitochondrial diseases.
These models allow for the investigation of downstream effects, such as altered cellular metabolism, increased oxidative stress, and the activation of compensatory signaling pathways. researchgate.net For instance, studies using this compound have helped to understand how Complex III inhibition impacts cellular oxygen sensing and the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen. rupress.org
Utility in Cellular Metabolism and Signaling Pathway Studies (non-clinical)
Furthermore, mitochondrial function is intricately linked to various signaling pathways. For example, ROS produced by mitochondria can act as signaling molecules. nih.gov this compound's ability to modulate ROS production at a specific site allows for the investigation of how Complex III-derived ROS influence signaling cascades involved in processes like apoptosis and inflammation. physiology.orgmdpi.com For example, this compound Y, a derivative, has been studied for its potential to interfere with quorum sensing systems in bacteria, highlighting a role in microbial signaling. researchgate.net
Development of this compound-Based Affinity Probes and Chemical Tags
The high affinity and specificity of this compound for the Qo site of Complex III make it an excellent scaffold for the development of chemical probes. nih.govnih.gov These probes are designed to identify and characterize protein targets and their binding sites within complex biological systems.
Photoaffinity Labeling and Ligand Binding Assays
This compound and its derivatives have been instrumental as molecular probes in photoaffinity labeling and ligand binding assays to elucidate the structure and function of its target enzyme complexes. These techniques leverage the high-affinity and specific binding of this compound to identify and characterize its binding sites within complex protein assemblies.
Photoaffinity labeling studies have been particularly insightful in mapping the inhibitor binding pockets of respiratory Complex I (NADH:ubiquinone oxidoreductase). In experiments using the potent and specific Complex I inhibitor trifluoromethyldiazirinyl-[3H]pyridaben ([3H]TDP), a photo-labile compound, it was discovered that only the PSST and ND1 subunits were labeled in electron transport particles. core.ac.uk While many other Complex I inhibitors competed for labeling at the high-affinity PSST site, this compound exhibited a unique effect. It caused a concentration-dependent decrease in the labeling of the PSST subunit, which was coupled with an increase in the labeling of the ND1 subunit. core.ac.uk This finding suggested a functional coupling or allosteric interaction between these two subunits, where the binding of this compound at or near a semiquinone binding site influences the conformation and accessibility of inhibitor sites on both PSST and ND1. core.ac.ukwikigenes.org
Ligand binding assays have further clarified the nature of this compound's interaction with its primary targets, the cytochrome bc1 and b6f complexes. Competitive binding studies have shown that the binding site for this compound overlaps with that of other Qo site inhibitors like myxothiazol, but is distinct from that of antimycin, a Qi site inhibitor. researchgate.net In the photosynthetic reaction center (RC) of Rhodobacter sphaeroides, this compound has been employed as a sensitive probe for the electrostatic environment of the secondary quinone (QB) binding pocket. nih.gov By measuring the pH-dependent binding affinity and the pKa of this compound's phenolic group, researchers can deduce the local electrostatic potential. These assays revealed a substantial negative potential in the QB pocket of the wild-type RC, as indicated by a high pKa (>11) for bound this compound. nih.gov Mutations of key acidic residues in the pocket, such as L213Asp, led to a dramatic drop in the pKa, signifying a significant increase in the local electrostatic potential. nih.gov
The following table summarizes key findings from ligand binding assays using this compound to probe the electrostatic potential in the QB site of Rhodobacter sphaeroides reaction centers.
| Reaction Center Type | Key Mutation(s) | Observed pKa of Bound this compound | Change in Electrostatic Potential (relative to WT) | Reference |
| Wild-Type (WT) | None | >11.0 | N/A | nih.gov |
| Single Mutant | L213Asp→Ala | 7.5 | >210 mV increase | nih.gov |
| Double Mutant (AA) | L213Asp→Ala, L212Glu→Ala | 7.4 | >210 mV increase | nih.gov |
| Compensatory Mutant | AA + M44Asn→Asp | >8.15 | Partial restoration | nih.gov |
These studies demonstrate the utility of this compound not just as an inhibitor, but as a sophisticated research tool. Its specific binding characteristics and environmentally sensitive spectroscopic properties allow for detailed interrogation of enzyme active sites, revealing subtle but crucial aspects of protein structure, function, and internal electrostatics. core.ac.uknih.gov
Contribution to Understanding Fundamental Biological Processes
The use of this compound as a specific and potent inhibitor has profoundly contributed to the understanding of fundamental biological processes, particularly cellular respiration and photosynthesis. By arresting the function of the cytochrome bc1 and b6f complexes at a specific point in their catalytic cycles, this compound has allowed researchers to isolate and study discrete steps in electron and proton transport, providing critical insights into the mechanism of energy conversion in living organisms. wikipedia.orgembopress.org
A major contribution of this compound has been in elucidating the "Q cycle" mechanism, which describes how the cytochrome bc1 and b6f complexes couple electron transfer from quinols to cytochromes with the pumping of protons across the membrane. embopress.org this compound binds to the quinol oxidation (Qo) site and interacts directly with the Rieske iron-sulfur protein (ISP), a key mobile component of the complex. wikipedia.orgembopress.org Structural studies of the bc1 complex with and without this compound bound revealed two distinct positions for the Rieske ISP. embopress.org In the presence of this compound, the ISP is locked in a "proximal" position (or b-position), close to cytochrome b and the Qo site, which is suitable for accepting an electron from a bound quinol. embopress.orgpnas.org In its absence, the ISP can move to a "distal" position, closer to cytochrome c1, to which it donates the electron. embopress.org This provided the first structural evidence for the large-scale movement of the Rieske protein, a critical requirement of the Q cycle mechanism. embopress.org
Furthermore, this compound binding has been shown to dramatically alter the electrochemical properties of the Rieske ISP. It raises the midpoint redox potential of the ISP's [2Fe2S] cluster significantly. wikipedia.orgnih.govnih.gov This increase makes the ISP a much stronger oxidant. nih.govnih.gov Studies have shown that when this compound binds to the fully oxidized bc1 complex, the ISP becomes such a strong oxidant that it can extract electrons from a nearby amino acid residue, leading to the reduction of the ISP and the formation of an organic free radical. nih.govnih.gov This discovery highlighted the profound influence of ligand binding on the intrinsic properties of redox cofactors within enzymes.
The following table details the impact of this compound binding on the properties of the Rieske Iron-Sulfur Protein.
| Property | Condition | Value | Reference |
| Midpoint Potential (Em) | No this compound | +290 mV | wikipedia.orgnih.gov |
| Midpoint Potential (Em) | This compound Bound | +540 mV | wikipedia.orgnih.gov |
| Inhibition Stoichiometry | Mol of inhibitor per mol of bc1 monomer for full inhibition | 0.5 | nih.gov |
In the field of photosynthesis, this compound has been equally important. It inhibits the cytochrome b6f complex, the functional analog of the bc1 complex in chloroplasts and cyanobacteria, thereby blocking photosynthetic electron flow. ontosight.ai This has allowed for detailed studies of the electron transport chain that links Photosystem II and Photosystem I. acs.org For instance, the use of this compound helped to identify the cytochrome b6f complex as the sensor of the plastoquinone (B1678516) pool's redox state, which in turn regulates the distribution of light-harvesting antennae between the two photosystems—a process known as state transitions. embopress.org Crystal structures of the b6f complex with the inhibitor tridecyl-stigmatellin have helped define the pathways for proton uptake and release, which are essential for generating the transmembrane proton gradient that drives ATP synthesis. purdue.edu
Advanced Research Directions and Perspectives
Novel Biosynthetic Engineering Approaches for Stigmatellin Derivatives
The elucidation of the this compound biosynthetic gene cluster in myxobacteria such as Stigmatella aurantiaca has paved the way for innovative biosynthetic engineering strategies. semanticscholar.orgnih.gov this compound is assembled by an unusual modular type I polyketide synthase (PKS), where each module is encoded on a separate gene, a deviation from many other PKS systems. semanticscholar.orgnih.gov This modular nature presents a prime opportunity for genetic manipulation to create novel derivatives.
Recent research has identified new natural derivatives of this compound, such as stigmatellic acid, iso-methoxy-stigmatellin A, and this compound C, from the myxobacterium Vitiosangium cumulatum. nih.govresearchgate.netnih.gov These compounds feature modifications on the hydrophobic alkenyl side chain, including a terminal carboxylic acid, a shifted methoxy (B1213986) group, or a vicinal diol. nih.govresearchgate.netnih.gov The discovery of these natural analogues provides crucial insights into the untapped enzymatic machinery within the biosynthetic pathway, particularly the enzymes responsible for side-chain decoration. nih.govresearchgate.net For instance, the gene cluster contains a "stand-alone" O-methyltransferase and two unusual O-methyltransferase domains integrated into the PKS, as well as a cytochrome P450 monooxygenase responsible for post-PKS hydroxylation. semanticscholar.orgnih.gov
Future biosynthetic engineering approaches could involve:
Domain Swapping and Module Rearrangement: The modularity of the this compound PKS allows for the exchange of domains (e.g., acyltransferase, ketoreductase) or entire modules with those from other PKS pathways to alter the polyketide backbone.
Targeted Gene Inactivation and Heterologous Expression: Inactivation of specific genes, such as the P450 monooxygenase which was shown to produce novel derivatives when knocked out, can lead to the accumulation of new intermediates or shunt products. semanticscholar.org Furthermore, expressing the entire or partial gene cluster in a heterologous host could facilitate higher yields and the creation of engineered pathways.
Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogues of the natural starter or extender units could lead to their incorporation into the final this compound scaffold, generating a library of derivatives with modified side chains.
These strategies, guided by bioinformatic analysis of the PKS domains and tailoring enzymes, will enable the production of a diverse array of this compound derivatives with potentially enhanced or novel biological activities.
| Engineering Strategy | Potential Outcome | Key Enzymes/Genes to Target |
| Domain Swapping | Altered stereochemistry or side-chain length | Ketoreductase (KR), Acyltransferase (AT) domains |
| Gene Inactivation | Production of novel hydroxylated or demethylated derivatives | stiL (P450 monooxygenase), O-methyltransferases (stiK) |
| Precursor-Directed Biosynthesis | Incorporation of non-natural starter/extender units | Loading module, Acyltransferase (AT) domains |
| Heterologous Expression | Improved production and pathway engineering | Entire sti gene cluster |
Discovery of New Molecular Targets and Polypharmacology of this compound
This compound is best known as a high-affinity inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. wikipedia.orgresearchgate.net It binds to the Qo site, creating a hydrogen bond with His-181 of the Rieske iron-sulfur protein, which restricts its movement and blocks electron transfer. wikipedia.org This potent inhibition of mitochondrial respiration is a primary mechanism of its antifungal and cytotoxic effects. mdpi.compreprints.org At higher concentrations, this compound also demonstrates inhibitory activity against Complex I of the respiratory chain. wikipedia.org
The ability of a single molecule to interact with multiple targets is known as polypharmacology. frontiersin.orgdntb.gov.ua While this compound's effects on Complexes I and III are established, recent research suggests it may have additional molecular targets, hinting at a broader polypharmacological profile. One significant finding is the activity of this compound Y, a derivative, as an anti-biofilm agent against the opportunistic pathogen Pseudomonas aeruginosa. nih.govresearchgate.net Molecular docking studies suggest that this compound Y interferes with the Pseudomonas quinolone signal (PQS) quorum-sensing system by competitively binding to the PqsR receptor. nih.gov This interaction disrupts bacterial communication, a key process in biofilm formation and virulence. researchgate.net
The distinct chemical scaffold of this compound, featuring a 5,7-dimethoxy-8-hydroxychromone headgroup and a flexible alkenyl side chain, makes it a plausible ligand for various protein binding pockets. wikipedia.orgresearchgate.net The exploration of its polypharmacology is an active area of research, with potential avenues including:
Affinity-based Proteomics: Using immobilized this compound as bait to capture interacting proteins from cell lysates can identify previously unknown binding partners.
Computational Screening: Docking simulations of the this compound structure against libraries of protein targets could predict new interactions, as was done for PqsR. nih.gov
Phenotypic Screening: Testing this compound in a wide range of cell-based assays can uncover unexpected biological activities, which can then be traced back to novel molecular targets.
Discovering new targets for this compound could expand its therapeutic potential beyond its role as a respiratory chain inhibitor, potentially leading to applications in antibacterial therapy or as a modulator of other cellular signaling pathways. nih.gov
| Known/Potential Target | Biological Process | Organism/System |
| Cytochrome bc1 complex (Qo site) | Mitochondrial respiration | Eukaryotes, Bacteria |
| Complex I | Mitochondrial respiration | Eukaryotes |
| PqsR | Quorum sensing, Biofilm formation | Pseudomonas aeruginosa |
Chemoenzymatic and Stereocontrolled Synthesis of Complex this compound Analogues
The complex stereochemistry of the this compound A side chain, with its multiple chiral centers, presents a significant challenge for total synthesis. researchgate.netsynarchive.com Several total syntheses have been accomplished, establishing the absolute configuration and providing a framework for creating synthetic analogues. researchgate.netsynarchive.com These routes often involve lengthy, multi-step sequences requiring precise stereocontrol.
To overcome the complexities of purely chemical synthesis, chemoenzymatic approaches are emerging as a powerful strategy for generating complex natural product analogues. nih.govresearchgate.net This methodology combines the efficiency and selectivity of enzymatic reactions with the versatility of traditional organic chemistry. For this compound, a chemoenzymatic strategy could involve:
Enzymatic Resolution: Using enzymes like lipases to resolve racemic intermediates, ensuring the correct stereochemistry at key chiral centers in the side chain.
Biocatalytic Transformations: Employing isolated enzymes from the this compound biosynthetic pathway (e.g., ketoreductases, methyltransferases) to perform specific, stereoselective modifications on synthetically derived precursors. nih.gov
Synthesis of Modified Precursors: Chemically synthesizing non-natural precursors that can then be processed by biosynthetic enzymes, either in vitro or through precursor-directed biosynthesis in vivo.
A key advantage of this approach is the ability to achieve high stereoselectivity under mild reaction conditions, often reducing the need for protecting groups and complex purification steps. For example, a synthetic this compound derivative with a modified aliphatic tail was created to probe its interaction with the bc1 complex using FTIR spectroscopy. nih.gov This demonstrates the power of synthesis in creating tools for mechanistic studies.
Future research will likely focus on developing more convergent and efficient synthetic routes that can be readily adapted to produce a wide variety of this compound analogues. The integration of stereocontrolled chemical reactions, such as asymmetric aldol (B89426) additions or Evans-Saksena reductions, with highly selective enzymatic transformations will be crucial for accessing novel chemical space around the this compound scaffold. synarchive.com This will enable the systematic exploration of structure-activity relationships and the development of analogues with improved potency, selectivity, or pharmacokinetic properties.
Integration with Systems Biology and -Omics Approaches to Understand Cellular Impact
While the direct molecular targets of this compound are partially understood, its broader impact on cellular physiology remains an area ripe for investigation. Systems biology, which integrates multiple layers of biological data ("omics"), offers a holistic approach to understanding how a small molecule like this compound perturbs cellular networks. frontiersin.orgmit.edu By combining transcriptomics, proteomics, metabolomics, and lipidomics, researchers can move beyond a single-target perspective to map the comprehensive cellular response. mit.edu
A multi-omics approach to studying this compound's effects could reveal:
Transcriptomic Changes (RNA-Seq): Inhibition of mitochondrial respiration is known to trigger widespread changes in gene expression, including the upregulation of stress response pathways and metabolic reprogramming. RNA-Seq can provide a global snapshot of these transcriptional adaptations.
Proteomic Shifts (Mass Spectrometry): Quantitative proteomics can identify changes in protein abundance and post-translational modifications that occur in response to this compound treatment. This could uncover downstream signaling cascades and compensatory mechanisms activated by the cell.
Metabolic Reprogramming (Metabolomics): As a potent inhibitor of cellular energy production, this compound is expected to cause profound shifts in the cellular metabolome. Metabolomic profiling can identify the accumulation of upstream metabolites and the depletion of downstream products, revealing how cells adapt their metabolic networks to survive energy stress.
Integrating these datasets can provide a comprehensive view of this compound's mechanism of action and potential off-target effects. mit.edu For instance, an unexpected change in a particular metabolic pathway could point to a previously unknown enzyme target. Furthermore, these approaches are crucial for understanding the polypharmacology of this compound, connecting its various molecular interactions to a cohesive cellular phenotype. frontiersin.org Single-cell omics technologies could provide even greater resolution, revealing heterogeneity in cellular responses within a population and identifying specific cell states that are more or less sensitive to the compound. nih.govnih.gov
Unexplored Ecological Dimensions and Roles in Complex Microbial Communities
This compound is produced by myxobacteria, which are soil-dwelling microbes known for their complex social behaviors, including cooperative predation ("wolf-pack" strategy) and the formation of multicellular fruiting bodies. researchgate.net These behaviors are mediated by a sophisticated network of chemical signals. The production of potent bioactive secondary metabolites like this compound is likely a key element of their ecological strategy.
The established biological activities of this compound provide clues to its ecological roles:
Interspecies Competition: As a powerful antifungal and respiratory chain inhibitor, this compound likely serves as a chemical weapon, allowing the producing myxobacterium to outcompete other fungi and bacteria for resources in the soil microbiome. mdpi.compreprints.org Its activity against both eukaryotic and some bacterial respiratory chains gives it a broad spectrum of competitive activity.
Anti-Predator Defense: The compound's toxicity could also serve as a defense mechanism, protecting myxobacterial colonies from predation by protozoa or other bacterivorous organisms.
Intraspecies Signaling: While less explored, it is possible that this compound or its biosynthetic intermediates could play a role in the internal signaling processes that govern myxobacterial development and social behavior.
Modulation of Biofilms: The discovery that this compound Y can inhibit biofilm formation in Pseudomonas aeruginosa by targeting a quorum-sensing system highlights a sophisticated role in manipulating the behavior of competing microbes. researchgate.net This suggests that myxobacteria may use this compound not just to kill competitors, but to disrupt their community structures and virulence.
Future research in this area could involve co-culture experiments to study the effect of this compound on diverse microbial species and communities. Metagenomic and metatranscriptomic analysis of soil samples could help correlate the presence of this compound biosynthetic gene clusters with the abundance and activity of other microorganisms, providing a clearer picture of its role in the complex web of interactions within the soil ecosystem.
Design of Next-Generation Chemical Probes Based on this compound Scaffolds
The unique structure and potent biological activity of this compound make its scaffold an excellent starting point for the design of next-generation chemical probes. These probes are valuable tools for chemical biology, enabling researchers to identify molecular targets, visualize biological processes, and elucidate mechanisms of action.
Designing chemical probes based on the this compound scaffold could involve several strategies:
Affinity-Based Probes: These probes are created by attaching a reactive group (for covalent labeling) or a reporter tag (like biotin (B1667282) or a fluorophore) to the this compound molecule. A crucial design consideration is the attachment point, which should not disrupt the key interactions with the target protein. Structure-activity relationship data, which indicates that modifications to the alkenyl side chain can drastically affect binding, would be critical in guiding this design. preprints.org These probes could be used to definitively identify this compound's binding partners in complex biological samples.
Photoaffinity Probes: Incorporating a photo-activatable cross-linking group (e.g., a diazirine or benzophenone) onto the this compound scaffold would allow for light-induced covalent bonding to the target protein upon binding. This is a powerful method for capturing both high- and low-affinity interactions in situ.
Fluorescent Probes: Attaching a fluorophore to this compound would enable the visualization of its subcellular localization and dynamics in living cells using fluorescence microscopy. This could be used to track its accumulation in mitochondria or potentially other organelles, providing spatial and temporal information about its mechanism of action.
Minimalist Scaffolds: By systematically simplifying the this compound structure through chemical synthesis, it may be possible to identify the minimal pharmacophore required for activity. This smaller, more synthetically tractable scaffold could then be used as a template for developing more diverse libraries of chemical probes and potential drug leads.
The development of such probes would not only deepen our understanding of this compound's known targets, like the cytochrome bc1 complex, but also serve as a powerful discovery tool to uncover the new molecular targets and polypharmacological effects discussed in section 7.2.
Q & A
Q. What is the primary mechanism by which stigmatellin inhibits electron transport in cytochrome bc1 complexes?
this compound binds to the quinone oxidation (Qo) site of the cytochrome bc1 complex, forming hydrogen bonds with key residues such as His181 of the iron-sulfur protein (ISP) and Glu271 . This interaction elevates the redox potential of the ISP from 290 mV to 540 mV, blocking electron transfer from ubiquinol to cytochrome c1 . Researchers can validate this mechanism using X-ray crystallography to visualize binding or measure redox shifts via potentiometric titrations coupled with optical spectroscopy .
Q. How does this compound influence the redox properties of iron-sulfur proteins in mitochondrial complexes?
this compound increases the midpoint potential of the Rieske iron-sulfur protein (ISP) by ~250 mV, altering its electron transfer capacity. This shift is quantified using electron paramagnetic resonance (EPR) spectroscopy to detect oxidation state changes in the 2Fe-2S cluster . Cyclic voltammetry on isolated bc1 complexes further confirms stabilized oxidized ISP states .
Q. What experimental models are recommended for studying this compound's effects on photosynthetic electron transport?
Spinach (Spinacia oleracea) and pea (Pisum sativum) chloroplasts are optimal for isolating cytochrome b6f complexes due to high yields when prepared with detergents like MEGA-9 . For mitochondrial studies, Saccharomyces cerevisiae bc1 complexes are preferred for their compatibility with mutagenesis to probe this compound-binding residues .
Advanced Research Questions
Q. What spectroscopic techniques are effective in characterizing this compound's binding to the Qo site of cytochrome bc1?
Electrochemically induced Fourier-transform infrared (FTIR) difference spectroscopy detects redox-dependent conformational changes by analyzing vibrational shifts in this compound's carbonyl groups (e.g., 13C-labeled derivatives). Distinct amide I band changes (1,650–1,670 cm⁻¹) correlate with hydrogen bonding alterations at the Qo site . Resonance Raman spectroscopy further maps perturbations in heme bL and bH environments .
Q. How can researchers address discrepancies in this compound's reported binding sites across cytochrome bc1 and b6f complexes?
Comparative mutagenesis targeting residues like His181 (bc1) vs. His155 (b6f) reveals divergent binding motifs. Cross-linking studies with photoactivatable this compound analogs and cryo-EM structural analysis (≤3.0 Å resolution) validate binding geometries . Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) to identify thermodynamic differences between complexes .
Q. What methodological considerations are critical when analyzing this compound-induced ROS generation in mitochondrial studies?
Control for endogenous ubiquinol levels using ubiquinol-depleted bc1 complexes (e.g., treated with NADH oxidase) to isolate this compound-specific ROS effects . EPR spin trapping with DEPMPO quantifies superoxide (O2•−), while ISP-deficient mutants (e.g., ΔRip1 yeast) confirm the ISP’s role in radical formation . Oxygen consumption assays require Clark-type electrodes with <1 μM O2 resolution for precise ROS flux measurement.
Q. How does this compound binding alter the protonation state of amino acid residues in the Qo site?
FTIR spectra reveal this compound stabilizes a deprotonated His181 via hydrogen bonding, evidenced by a negative band at 1,408 cm⁻¹ (histidine ring protonation loss) . Solid-state NMR with 15N-labeled histidine tracks pKa shifts, while QM/MM simulations predict proton transfer barriers between this compound’s carbonyl group and Glu271 . pH-dependent activity assays further test these predictions by measuring bc1 inhibition kinetics.
Key Methodological Insights
- Contradiction Resolution : Address binding site variations by combining structural biology (cryo-EM, X-ray crystallography) with thermodynamic profiling (ITC) .
- ROS Artifact Mitigation : Use substrate-depleted systems and ISP mutants to distinguish this compound-specific effects from endogenous electron leakage .
- Spectroscopic Validation : FTIR and EPR are indispensable for probing this compound’s redox-active properties and conformational impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
